REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[Cl-].[K+].[F-].[K+]>CN1CCCC1=O.O>[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[C:6]([CH2:10][O:3][C:1]([CH3:2])=[O:4])([F:9])([F:8])[F:7] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
potassium acetate
|
Quantity
|
8009 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
potassium acetate
|
Quantity
|
7922 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
|
Quantity
|
121.1 mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
|
Quantity
|
65.6 mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
|
Quantity
|
69.3 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated to a pressure of 0.4 mm Hg for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
removing 87 grams of water and acetic acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
As the mixture was heated to 180° C.
|
Type
|
ADDITION
|
Details
|
For the next 4.3 hours, as the pressure dropped
|
Duration
|
4.3 h
|
Type
|
CUSTOM
|
Details
|
the reaction pressure
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled to near room temperature
|
Type
|
FILTRATION
|
Details
|
filtered with the filtrate
|
Type
|
WASH
|
Details
|
The remaining liquid products were washed from the salts on the
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Reaction Time |
6.1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 111.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)COC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 66.1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[Cl-].[K+].[F-].[K+]>CN1CCCC1=O.O>[C:6]([CH2:10][Cl:11])([F:9])([F:8])[F:7].[C:6]([CH2:10][O:3][C:1]([CH3:2])=[O:4])([F:9])([F:8])[F:7] |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
potassium acetate
|
Quantity
|
8009 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
potassium acetate
|
Quantity
|
7922 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
|
Quantity
|
121.1 mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
|
Quantity
|
65.6 mol
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)CCl
|
Name
|
|
Quantity
|
69.3 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
potassium acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evacuated to a pressure of 0.4 mm Hg for 4 hrs
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
removing 87 grams of water and acetic acid
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
As the mixture was heated to 180° C.
|
Type
|
ADDITION
|
Details
|
For the next 4.3 hours, as the pressure dropped
|
Duration
|
4.3 h
|
Type
|
CUSTOM
|
Details
|
the reaction pressure
|
Type
|
TEMPERATURE
|
Details
|
The reaction vessel was cooled to near room temperature
|
Type
|
FILTRATION
|
Details
|
filtered with the filtrate
|
Type
|
WASH
|
Details
|
The remaining liquid products were washed from the salts on the
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Reaction Time |
6.1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)CCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 111.5 mol |
Name
|
|
Type
|
product
|
Smiles
|
C(F)(F)(F)COC(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 66.1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |